![molecular formula C14H13N3OS2 B2597297 1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1207006-23-2](/img/structure/B2597297.png)

1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

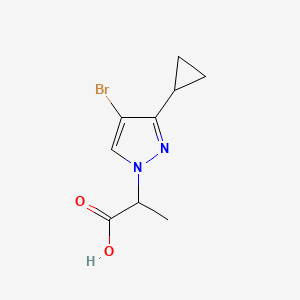

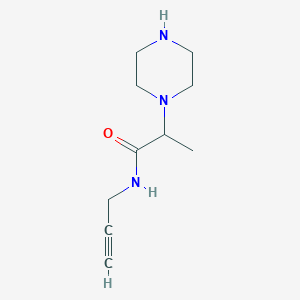

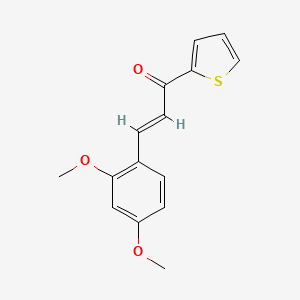

The synthesis of benzothiazole derivatives, such as DMTU, often starts from simple commercially available building blocks like benzo[d]thiazole-2-thiol and primary and secondary amines . These are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .Molecular Structure Analysis

The structure of DMTU includes two S atoms of the thiazole rings which are trans to the thiophene S atom sulfur. The thiazole rings are approximately coplanar with the thiophene ring, with dihedral angles of 6.23 (11) and 4.81 (11)° between them .Chemical Reactions Analysis

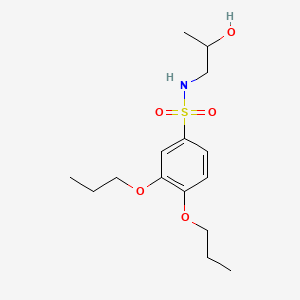

The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction . N-Alkyl-N-aryl BT-sulfonamides were accessed with the help of the Chan-Lam coupling reaction .Physical and Chemical Properties Analysis

DMTU is a light-yellow liquid with an odor similar to pyridine . It shows similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .Applications De Recherche Scientifique

Synthesis and Biological Importance

(M. Rosales-Hernández et al., 2022) discuss the synthesis and biological importance of 2-(thio)ureabenzothiazoles, highlighting their broad spectrum of biological activities. The combination of (thio)urea and benzothiazole derivatives, similar to the chemical structure of interest, has shown promise in medicinal chemistry due to their physicochemical and biological properties. This study emphasizes their potential as therapeutic agents and explores various synthetic methodologies.

Urea Biosensors

(S. Botewad et al., 2021) review advances in biosensors for detecting and quantifying urea concentration. Urea's role in nitrogen metabolism and its implications in various diseases highlight the necessity for accurate detection methods. This paper provides insights into the materials used for enzyme immobilization in urea biosensors, contributing to the field of diagnostics and healthcare.

Electrochemical Applications

(T. Tsuda et al., 2017) review progress in electrochemical technology using room-temperature ionic liquids (RTILs) and mixtures with urea. The study discusses the application of these mixtures in electroplating and energy storage, showcasing the versatility of urea in enhancing electrochemical reactions.

Environmental and Agricultural Applications

(Aishwarya Ray et al., 2020) present a literature review on urease and nitrification inhibitors, focusing on their use in agriculture to reduce nitrogen loss from urea-based fertilizers. This research highlights the environmental benefits of such inhibitors, contributing to sustainable farming practices.

Urease Inhibitors in Medicine

(Paulina Kosikowska & Łukasz Berlicki, 2011) discuss urease inhibitors' potential in treating infections caused by urease-producing bacteria in the gastric and urinary tracts. The review covers various classes of urease inhibitors and their applications in medicine, emphasizing the need for safer and more effective treatments.

Mécanisme D'action

Orientations Futures

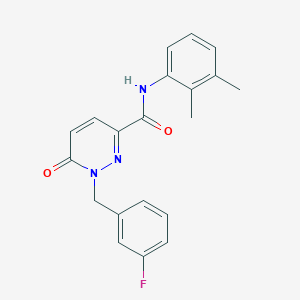

Thiazoles, including DMTU, have shown notable pharmacological actions, making them significant potential compounds in the chemical world . They are present in more than 18 FDA-approved drugs as well as in numerous experimental drugs . This suggests that there is ongoing research into the potential applications of these compounds, including their use in cancer therapy .

Propriétés

IUPAC Name |

1-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS2/c1-8-6-9(2)12-10(7-8)15-14(20-12)17-13(18)16-11-4-3-5-19-11/h3-7H,1-2H3,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJPGLLYBRRDEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)NC3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one](/img/structure/B2597217.png)

![4-methyl-2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2597218.png)

![(Z)-methyl 5-(4-methoxyphenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2597220.png)

![Methyl 3-cyclohexyl-2-[(3-nitropyridin-2-yl)amino]propanoate](/img/structure/B2597224.png)

![ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropanoate](/img/structure/B2597225.png)

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-6-[(4-methoxyphenyl)methyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B2597228.png)

![[3-(Hydroxymethyl)phenyl] 3-methylbutanoate](/img/structure/B2597229.png)

![N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2597231.png)